Benzoylecgonine is the primary metabolite of cocaine, an illicit stimulant drug. It is formed in the liver when cocaine undergoes hydrolysis by carboxylesterases []. Benzoylecgonine itself is pharmacologically inactive, but its presence in urine is a reliable indicator of recent cocaine use. This makes it the target compound in most cocaine urine drug screens and wastewater analysis for community-wide drug use trends [].
Benzoylecgonine has a complex molecular structure classified as a tropane alkaloid and a benzoate ester []. Key features include:
The specific arrangement of these groups within the molecule is crucial for its detection in drug tests, as antibodies used in the tests are designed to recognize this unique structure [].
Benzoylecgonine is not typically synthesized for commercial purposes due to its natural occurrence in coca plants and its association with cocaine. However, boiling cocaine freebase in water can readily convert it to benzoylecgonine [].
As mentioned earlier, benzoylecgonine is the main metabolite of cocaine. The reaction is a hydrolysis mediated by carboxylesterases in the liver [].
C17H21NO4 (cocaine) + H2O -> C16H19NO4 (benzoylecgonine) + CH3OH (methanol) []
Benzoylecgonine is primarily eliminated through urine, with a detection window of several days depending on the amount of cocaine consumed [].
Benzoylecgonine itself is not pharmacologically active. However, as a metabolite of cocaine, it can provide some insight into cocaine's mechanism of action. Cocaine interacts with dopamine transporters in the brain, blocking the reuptake of dopamine, leading to increased dopamine levels and the characteristic stimulatory effects []. While benzoylecgonine lacks this activity, its presence indicates that cocaine has interacted with these transporters.
While benzoylecgonine itself is considered pharmacologically inactive, it has been associated with various biological effects. Research indicates that it exhibits sub-lethal toxicities, acting as a vasoconstrictor more potent than cocaine . Studies have shown that even low concentrations of benzoylecgonine can alter protein expression related to calcium homeostasis and oxidative stress responses . Furthermore, its presence in the body serves as an important biomarker for cocaine use, making it valuable for drug screening tests .
Benzoylecgonine has several applications:
Recent studies have focused on the interaction of benzoylecgonine with various enzymes. Notably, human butyrylcholinesterase has shown activity against benzoylecgonine, suggesting potential pathways for detoxification or therapeutic interventions related to cocaine overdose treatment . Additionally, molecular docking studies have revealed insights into how benzoylecgonine binds with serine esterases, which may inform future enzyme design for enhanced catalytic efficiency against this metabolite .
Benzoylecgonine shares structural similarities with several related compounds. Here are some notable ones:
Compound | Description | Unique Features |
---|---|---|
Cocaine | A potent stimulant drug | Exhibits strong psychoactive effects |
Ecgonine Methyl Ester | Another metabolite of cocaine | Less toxic than benzoylecgonine |
Norcocaine | A minor metabolite of cocaine | Has stimulant properties but less potent than cocaine |
Benzocaine | A local anesthetic derived from benzoic acid | Used primarily for pain relief; lacks central nervous system effects |
Benzoylecgonine's uniqueness lies in its role as a primary metabolite that serves as a marker for cocaine use while being biologically inactive compared to its parent compound, cocaine. Its longer retention time in biological systems also differentiates it from other metabolites like ecgonine methyl ester and norcocaine .
Acute Toxic